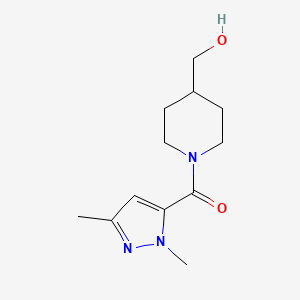

(1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,5-dimethylpyrazol-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-9-7-11(14(2)13-9)12(17)15-5-3-10(8-16)4-6-15/h7,10,16H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENSKUIYMHKYDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)N2CCC(CC2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

(1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. One notable interaction is with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols. The compound acts as an inhibitor of sEH, displaying varying degrees of selectivity and potency. Molecular docking studies have revealed that the compound forms hydrogen bonds with the active site of sEH, thereby inhibiting its activity. This interaction highlights the potential of this compound as a tool for studying enzyme inhibition and metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In certain cell lines, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of key signaling molecules, leading to alterations in downstream pathways. Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in cellular metabolism, such as shifts in metabolic flux or alterations in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, its inhibition of soluble epoxide hydrolase (sEH) involves binding to the enzyme’s active site and preventing the conversion of epoxides to diols. This inhibition can lead to an accumulation of epoxides, which may have downstream effects on cellular processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function may vary depending on the experimental context. In vitro studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and alterations in cellular processes. In vivo studies have also indicated that the compound’s effects may persist over time, with potential implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent and can vary significantly with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it may induce toxic or adverse effects, including alterations in metabolic pathways and cellular function. Threshold effects have been observed in some studies, where the compound’s activity plateaus beyond a certain dosage, indicating a limit to its efficacy. These findings highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as soluble epoxide hydrolase (sEH). By inhibiting sEH, the compound affects the metabolism of epoxides, leading to changes in metabolic flux and metabolite levels. Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular processes. These interactions underscore the compound’s potential as a tool for studying metabolic regulation and enzyme activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s solubility and affinity for specific transporters influence its localization and accumulation in different cellular compartments. For example, its high solubility in saline at physiological pH facilitates its distribution in aqueous environments, while its binding to transporters may direct it to specific tissues or organelles. These properties are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular processes. These interactions can influence the compound’s activity and function, as well as its potential for therapeutic applications. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in research and clinical settings.

Biological Activity

The compound (1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring and a piperidine moiety, which are significant for its interaction with biological targets. The presence of hydroxymethyl and dimethyl groups may influence its solubility and reactivity.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The following table summarizes key pharmacological effects associated with this compound and related compounds:

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

- Selvam et al. (2014) synthesized a series of pyrazole derivatives and reported significant anti-inflammatory activity comparable to standard drugs like indomethacin. The compounds inhibited TNF-α and IL-6 at concentrations as low as 10 µM, indicating promising therapeutic potential .

- Burguete et al. (2016) focused on the antibacterial properties of pyrazole derivatives, demonstrating that specific modifications to the piperidine moiety enhanced antimicrobial activity against pathogenic bacteria .

- Chovatia et al. (2017) investigated the anti-tubercular activity of newly synthesized pyrazoles, finding that certain compounds exhibited high efficacy against Mycobacterium tuberculosis strains .

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors in biological systems:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It could modulate receptor activity related to pain and inflammation, contributing to its analgesic effects.

Comparison with Similar Compounds

Core Structural Variations

Compound A is compared to five structurally related methanone derivatives (Table 1):

| Compound ID | Core Structure | Key Substituents | Reference |

|---|---|---|---|

| Compound A | (1,3-dimethylpyrazol-5-yl)-(4-hydroxymethylpiperidin-1-yl)methanone | - 1,3-dimethylpyrazole - 4-hydroxymethylpiperidine |

|

| Compound B | 5-(1,3-diphenylpyrazol-4-yl)-3-phenyldihydropyrazol-1-ylmethanone | - Triphenylpyrazoline - Pyridinyl |

|

| Compound C | 4-(benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynylpyrazol-3(2H)-one | - Benzothiazole - Propynyl group |

|

| Compound D | (3-phenyl-3,4-dihydropyrazol-2-yl)-pyridin-4-ylmethanone | - Dihydropyrazole - Pyridinyl |

|

| Compound E | [4-(2,3-dimethylphenyl)piperazin-1-yl]-[2-(3-methoxyphenyl)-5-methylpyrazol-3-yl]methanone | - Piperazine - Methoxyphenylpyrazole |

|

| Compound F | 3,4-dihydroquinolin-1-yl[4-(imidazol-5-yl)piperidin-1-yl]methanone | - Dihydroquinoline - Imidazolylpiperidine |

Functional Group Impact

- Hydrophilicity : The 4-hydroxymethylpiperidine in Compound A introduces higher polarity compared to phenyl (Compound B, C) or methoxy groups (Compound E), likely improving aqueous solubility .

- Hydrogen Bonding: The hydroxymethyl group in Compound A can act as both a donor and acceptor, unlike the imidazole in Compound F (acceptor only) or the methoxy group in Compound E (weak acceptor) .

Stability and Reactivity

- The hydroxymethyl group in Compound A may confer susceptibility to oxidation, necessitating stabilizers in formulation. In contrast, methyl or phenyl groups (Compounds B, C) enhance stability .

- Computational analysis (e.g., Multiwfn) predicts higher electron density at the pyrazole N-atoms in Compound A compared to Compound D, influencing reactivity in electrophilic substitutions .

Computational and Crystallographic Analysis

- SHELX Refinement : Crystal structures of similar compounds (e.g., Compound B) resolved via SHELXL highlight planar pyrazole rings and chair conformations in piperidine/piperazine groups .

- Multiwfn Analysis : Electron localization function (ELF) studies for Compound A would clarify charge distribution, aiding in SAR compared to Compound E’s methoxyphenyl group .

Preparation Methods

Overview of Structural Features Relevant to Synthesis

- Pyrazole ring: A five-membered heterocycle with two nitrogen atoms at positions 1 and 2, substituted at positions 1 and 3 with methyl groups.

- Piperidine ring: A six-membered saturated nitrogen-containing ring, substituted at the 4-position with a hydroxymethyl group.

- Methanone linkage: The pyrazole and piperidine rings are connected via a methanone (carbonyl) group attached to the nitrogen of the piperidine.

This combination requires synthetic routes that efficiently build the substituted pyrazole, functionalize the piperidine ring, and link these moieties via an amide bond.

Synthetic Routes to the Pyrazole Core

The pyrazole ring, specifically 1,3-dimethyl substitution, is typically synthesized via cyclocondensation reactions involving 1,3-diketones and hydrazine derivatives:

Cyclocondensation of 1,3-diketones with hydrazines: This classical method involves reacting β-diketones with hydrazine or substituted hydrazines to form pyrazoles. The reaction is rapid and yields polysubstituted pyrazoles efficiently. For example, methylhydrazine reacting with acetylacetone derivatives yields 1,3-dimethylpyrazoles in high yield.

Catalyzed green protocols: Nano-ZnO catalysis has been reported to enhance yield and reduce reaction time in pyrazole synthesis, providing environmentally friendly conditions with yields up to 95%.

1,3-Dipolar cycloaddition methods: Diazocarbonyl compounds and nitrilimines can undergo 1,3-dipolar cycloaddition to form pyrazole derivatives, offering regioselective access to substituted pyrazoles under mild conditions.

Functionalization of the Piperidine Ring

The piperidine ring in this compound is substituted at the 4-position with a hydroxymethyl group. Typical preparation steps include:

Hydroxymethylation of piperidine: Introduction of the hydroxymethyl group onto the piperidine ring can be achieved via selective hydroxymethylation reactions, often involving formaldehyde or related reagents under controlled conditions to avoid over-substitution or ring opening.

Protection/deprotection strategies: To ensure selective functionalization, protecting groups may be employed on the nitrogen or hydroxyl functionalities during intermediate steps.

Formation of the Methanone Linkage (Amide Bond Formation)

The key step linking the pyrazole and piperidine moieties is the formation of the amide (methanone) bond:

Acylation of piperidine nitrogen with pyrazole-5-carboxylic acid derivatives: The pyrazole ring bearing a carboxylic acid or activated carboxyl derivative (e.g., acid chloride or ester) at the 5-position can be coupled with the piperidine nitrogen via amide bond formation using standard peptide coupling reagents or direct acylation methods.

Use of coupling reagents: Carbodiimides (e.g., EDC, DCC) or other coupling agents facilitate the formation of the amide bond under mild conditions, preserving sensitive functional groups such as the hydroxymethyl substituent.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring synthesis | Cyclocondensation of 1,3-diketone with methylhydrazine, possibly catalyzed by nano-ZnO | 1,3-dimethylpyrazole intermediate |

| 2 | Piperidine hydroxymethylation | Reaction of piperidine with formaldehyde under controlled conditions | 4-(hydroxymethyl)piperidine |

| 3 | Amide bond formation | Coupling of pyrazole-5-carboxylic acid derivative with 4-(hydroxymethyl)piperidine using EDC or acid chloride | (1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone |

Notes on Optimization and Scale-up

- Purity considerations: Due to the presence of multiple nitrogen atoms and hydroxyl functionality, purification often requires chromatographic techniques or recrystallization.

- Green chemistry approaches: Use of recyclable catalysts (e.g., nano-ZnO) and solvent selection can improve sustainability.

- Scalability: The modular nature of the synthesis allows for scale-up by optimizing each step independently, particularly the amide coupling.

Summary Table of Key Preparation Methods

| Preparation Aspect | Method | Advantages | Challenges |

|---|---|---|---|

| Pyrazole synthesis | Cyclocondensation of 1,3-diketones with methylhydrazine | High yield, simple procedure | Regioselectivity control |

| Piperidine functionalization | Hydroxymethylation with formaldehyde | Selective substitution | Avoiding overreaction |

| Amide bond formation | Coupling with pyrazole-5-carboxylic acid derivatives using EDC/DCC | Mild conditions, high yield | Sensitive to moisture, side reactions |

| Catalysis | Nano-ZnO catalyzed pyrazole synthesis | Green, recyclable catalyst | Catalyst preparation |

Q & A

Basic Questions

Q. What are the common synthetic routes for synthesizing (1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone?

- Methodological Answer : The synthesis typically involves coupling a substituted pyrazole (e.g., 1,3-dimethyl-1H-pyrazole-5-carboxylic acid) with a functionalized piperidine derivative (e.g., 4-(hydroxymethyl)piperidine). Key steps include:

- Activation of the pyrazole carboxylic acid using coupling agents like EDCI/HOBt.

- Amide bond formation with the piperidine moiety under inert atmospheres (N₂ or Ar) .

- Purification via column chromatography or recrystallization.

- Reaction conditions (temperature: 0–25°C; solvents: DMF or DCM) and catalysts (e.g., DMAP) are critical for yield optimization .

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with emphasis on the hydroxymethyl group (δ ~3.5–4.0 ppm) and pyrazole ring protons (δ ~6.5–7.5 ppm) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 278.1764) .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Catalyst Screening : Test alternatives to EDCI/HOBt, such as DCC or T3P, to enhance coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF vs. DCM) to balance reactivity and solubility.

- Temperature Control : Gradual warming (0°C → room temperature) minimizes side reactions like piperidine oxidation .

- Yield Tracking : Use in-process LC-MS to identify bottlenecks (e.g., intermediate instability) .

Q. How to resolve discrepancies in spectroscopic data during structural validation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous proton environments (e.g., overlapping piperidine signals) .

- X-ray Crystallography : Resolve stereochemical uncertainties (e.g., hydroxymethyl conformation) via single-crystal analysis .

- Isotopic Labeling : Introduce deuterated analogs to clarify dynamic NMR effects .

Q. What strategies are recommended for designing in vitro bioactivity studies?

- Methodological Answer :

- Target Selection : Prioritize kinases or GPCRs due to the compound’s piperidine-pyrazole scaffold, which mimics known pharmacophores .

- Assay Design :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases).

- Cellular Uptake : Measure permeability via Caco-2 monolayers, noting the hydroxymethyl group’s impact on solubility .

- Control Compounds : Include structurally related analogs (e.g., nitro- or amino-substituted pyrazoles) to establish SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.